REACTION_CXSMILES
|
[Cl:1][CH:2]([C:8]([CH3:10])=O)[C:3](OCC)=[O:4].[C:11]([O:15][CH3:16])(=[O:14])[CH2:12][SH:13].[Na]>C(O)(C)C>[OH:4][C:3]1[C:2]([Cl:1])=[C:8]([CH3:10])[S:13][C:12]=1[C:11]([O:15][CH3:16])=[O:14] |^1:16|
|
Name
|
|
Quantity
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59 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared by the method
|
Type
|
CUSTOM
|
Details
|
to give 2.8 g
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(SC(=C1Cl)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |